molecular formula C6H6N2 B3031536 4-Vinylpyrimidine CAS No. 45588-69-0

4-Vinylpyrimidine

Cat. No.: B3031536
CAS No.: 45588-69-0
M. Wt: 106.13 g/mol
InChI Key: UMKWZZPKADNTRP-UHFFFAOYSA-N
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Description

4-Vinylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a vinyl group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science. The presence of the vinyl group allows for polymerization and other chemical modifications, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyrimidine with acetylene in the presence of a palladium catalyst. This method typically requires a solvent such as dimethylformamide and operates under mild conditions to yield the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Vinylpyrimidine undergoes various chemical reactions, including:

    Polymerization: The vinyl group allows for radical polymerization, leading to the formation of poly(this compound) with applications in materials science.

    Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, where the vinyl group can be replaced by other functional groups.

    Cross-Linking: The compound can form cross-links with nucleic acids, making it useful in biochemical applications.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

    Substitution: Reagents like sodium hydride and alkyl halides are used in aprotic solvents.

    Cross-Linking: Metal ions such as cobalt, nickel, and zinc can facilitate cross-linking reactions.

Major Products:

    Poly(this compound):

    Substituted Pyrimidines: Compounds with varied functional groups for use in pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Vinylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

    Biology: Employed in the study of nucleic acid interactions and as a cross-linking agent for DNA and RNA.

    Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of specialty polymers and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of 4-Vinylpyrimidine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The vinyl group can undergo addition reactions with nucleophiles such as amines and thiols, leading to the formation of stable adducts. This property is particularly useful in cross-linking nucleic acids, where the compound reacts with guanine and thymine bases to form interstrand cross-links, thereby affecting the biological function of DNA and RNA.

Comparison with Similar Compounds

    4-Vinylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-Vinylpyrimidine: Another vinyl-substituted pyrimidine with the vinyl group at the 2-position.

    Vinylpyrimidine-Functionalized Triphenylamines: Compounds with vinylpyrimidine units attached to a triphenylamine core, exhibiting unique electrochromic properties.

Uniqueness: 4-Vinylpyrimidine is unique due to its specific reactivity with nucleic acids and its ability to form stable cross-links. This property is not as pronounced in similar compounds like 4-Vinylpyridine, making this compound particularly valuable in biochemical and medical research.

Properties

IUPAC Name

4-ethenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-2-6-3-4-7-5-8-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKWZZPKADNTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437745
Record name 4-Vinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45588-69-0
Record name 4-Vinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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